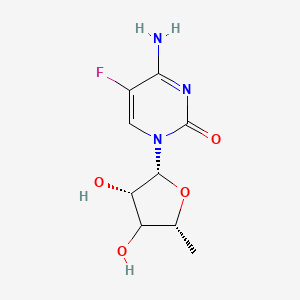
LC kinetic stabilizer-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LC kinetic stabilizer-1 is a potent and selective amyloidogenic immunoglobulin light chain kinetic stabilizer. It has shown efficacy in stabilizing amyloidogenic immunoglobulin light chains, particularly for WIL-FL and WIL-FL T46L/F49Y, with EC50 values of 140 nM and 74.1 nM, respectively . This compound is primarily used in scientific research to study and potentially treat conditions related to amyloidogenic immunoglobulin light chains, such as light chain amyloidosis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LC kinetic stabilizer-1 involves a series of chemical reactions that result in the formation of a potent and selective stabilizer. The synthetic route typically includes the use of a urea linker module, which reveals a novel binding sub-site . The exact synthetic route and reaction conditions are proprietary and often involve high-throughput screening methods to identify effective small molecules .
Industrial Production Methods: Industrial production of this compound is not widely documented, as it is primarily used for research purposes. the production process would likely involve large-scale synthesis using the identified synthetic routes and reaction conditions, followed by purification and quality control to ensure the compound’s efficacy and purity.
Chemical Reactions Analysis
Types of Reactions: LC kinetic stabilizer-1 primarily undergoes binding reactions with amyloidogenic immunoglobulin light chains. It does not typically undergo oxidation, reduction, or substitution reactions as its primary function is to stabilize the light chains .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include various small molecules identified through high-throughput screening. The conditions often involve the use of protease-coupled fluorescence polarization assays to assess the kinetic stability of the light chains .
Major Products Formed: The major product formed from the reactions involving this compound is a stabilized amyloidogenic immunoglobulin light chain dimer. This stabilization prevents the misfolding and aggregation of the light chains, which is crucial in preventing the progression of light chain amyloidosis .
Scientific Research Applications
LC kinetic stabilizer-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the stabilization mechanisms of amyloidogenic immunoglobulin light chains. In biology and medicine, it is used to explore potential treatments for light chain amyloidosis and other related conditions. The compound’s ability to stabilize light chains makes it a valuable tool in understanding the pathology of amyloidosis and developing therapeutic strategies .
Mechanism of Action
The mechanism of action of LC kinetic stabilizer-1 involves binding to the natively folded state of full-length light chains. This binding protects the light chains against unfolding, proteolysis, and aggregation . The compound targets highly conserved residues in the light chains, forming a stable complex that prevents the formation of amyloid fibrils . This stabilization is crucial in preventing organ damage caused by the aggregation of misfolded light chains .
Comparison with Similar Compounds
LC kinetic stabilizer-1 is unique in its high potency and selectivity for amyloidogenic immunoglobulin light chains. Similar compounds include other small molecule kinetic stabilizers that target light chains, such as those identified through high-throughput screening methods . this compound stands out due to its specific binding affinity and efficacy in stabilizing light chains at low nanomolar concentrations .
List of Similar Compounds:- Coumarin-based kinetic stabilizers
- Carbamate linker module stabilizers
- Hydantoin linker module stabilizers
- Spirocyclic urea linker module stabilizers
Properties
Molecular Formula |
C27H31N5O3 |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
1-[2-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]ethyl]-3-[[3-(1H-imidazol-5-yl)phenyl]methyl]urea |
InChI |
InChI=1S/C27H31N5O3/c1-4-32(5-2)21-9-10-22-18(3)23(26(33)35-25(22)14-21)11-12-29-27(34)30-15-19-7-6-8-20(13-19)24-16-28-17-31-24/h6-10,13-14,16-17H,4-5,11-12,15H2,1-3H3,(H,28,31)(H2,29,30,34) |
InChI Key |
HZXLPUWIDZEPQG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)CCNC(=O)NCC3=CC(=CC=C3)C4=CN=CN4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea](/img/structure/B12407739.png)





![[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-7-methoxy-4-oxo-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12407783.png)
![3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N'-hydroxybenzenecarboximidamide](/img/structure/B12407788.png)


